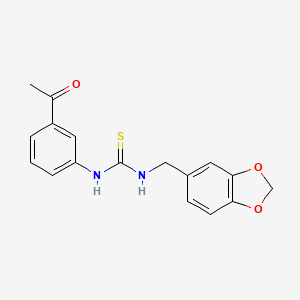
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABT-202 and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of certain enzymes and signaling pathways. In addition, this compound has been found to exhibit anti-inflammatory and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of specific enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its toxicity and the need for further studies to determine its efficacy and safety in clinical trials.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea. These include:
1. Further studies to determine the efficacy and safety of this compound in clinical trials.
2. Investigation of the potential use of this compound in combination with other anti-cancer drugs.
3. Studies to determine the mechanism of action of this compound in treating viral infections.
4. Investigation of the potential use of this compound in treating inflammatory diseases.
5. Development of new synthetic methods for the production of this compound with improved purity and yield.
In conclusion, N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea is a chemical compound that has shown potential therapeutic applications in various fields of medicine. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, which can induce cell cycle arrest and apoptosis in cancer cells. Further studies are needed to determine its efficacy and safety in clinical trials and to investigate its potential use in treating viral infections and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea involves the reaction between 3-acetylphenyl isothiocyanate and 1,3-benzodioxol-5-ylmethylamine. The reaction is carried out in the presence of a solvent and a catalyst to yield the desired compound. The purity and yield of the compound can be improved by further purification techniques.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)thiourea has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been tested in pre-clinical studies for its efficacy in treating various types of cancer, such as breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11(20)13-3-2-4-14(8-13)19-17(23)18-9-12-5-6-15-16(7-12)22-10-21-15/h2-8H,9-10H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHJUOISNSAJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(1,3-benzodioxol-5-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)
methanone](/img/structure/B5781780.png)
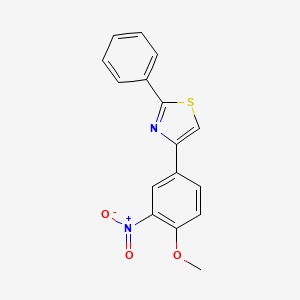
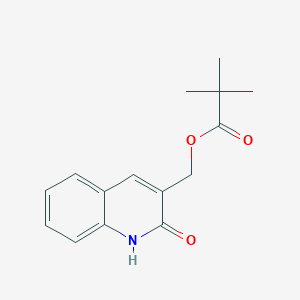
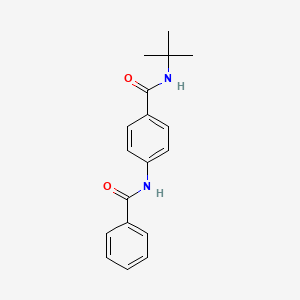
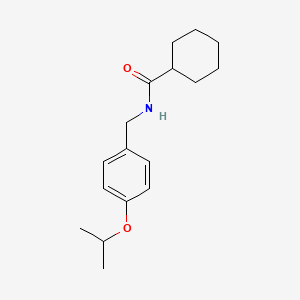
![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)
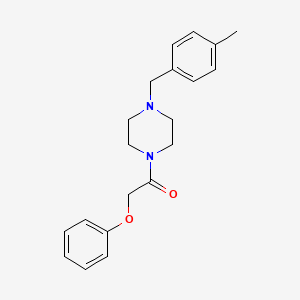
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)